Spiro[pyrrolidine-2,2-adamantane]
Description
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1'-methylspiro[adamantane-2,2'-pyrrolidine] |
InChI |
InChI=1S/C14H23N/c1-15-4-2-3-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13H,2-9H2,1H3 |
InChI Key |
NEVKUUKTVIGMHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[pyrrolidine-2,2-adamantane] typically involves multi-step reactions. One common method starts with 2-nitroadamantane, which undergoes reduction to form the corresponding amine. This amine is then reacted with a suitable aldehyde or ketone to form the spiro compound through a cyclization reaction . Another method involves the use of multi-component reactions, where several reactants are combined in a single reaction vessel to form the desired spiro compound .
Industrial Production Methods: Industrial production of Spiro[pyrrolidine-2,2-adamantane] may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Spiro[pyrrolidine-2,2-adamantane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Applications
One of the most notable applications of spiro[pyrrolidine-2,2-adamantane] derivatives is their efficacy against viral infections, particularly influenza. Research has demonstrated that synthetic spiro[pyrrolidine-2,2'-adamantanes] exhibit potent antiviral activity against Influenza A viruses. In vitro studies have shown that these compounds can inhibit viral replication effectively, making them candidates for further development as antiviral agents .
Case Study: Anti-Influenza Activity
A series of spiro[pyrrolidine-2,2'-adamantanes] were evaluated for their anti-influenza virus A properties. The results indicated that certain derivatives displayed significant inhibitory effects on viral strains, suggesting their potential as therapeutic agents in combating influenza infections .
Medicinal Chemistry
The structural characteristics of spiro[pyrrolidine-2,2-adamantane] allow for various modifications that enhance its pharmacological properties. These compounds have been investigated for their potential as:
- Anticancer Agents : Certain derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antibiotics and Antifungals : The bioactivity of spiro compounds has been linked to antibacterial and antifungal properties.
- Analgesics and Anti-inflammatory Drugs : Research indicates potential applications in pain management and inflammation reduction .
Table 1: Summary of Biological Activities
| Activity Type | Example Compounds | Notes |
|---|---|---|
| Antiviral | Spiro[pyrrolidine-2,2'-adamantane] | Effective against Influenza A viruses |
| Anticancer | Various derivatives | Inhibitory effects on cancer cell lines |
| Antibiotic | Selected spiro compounds | Demonstrated antibacterial properties |
| Anti-inflammatory | Specific modifications | Potential for pain relief |
Synthesis and Structural Variations
The synthesis of spiro[pyrrolidine-2,2-adamantane] involves various chemical reactions that allow for the creation of diverse libraries of compounds. Methods such as the 1,3-dipolar cycloaddition reaction have been employed to generate these compounds efficiently. This versatility in synthesis contributes to their wide-ranging applications in drug discovery and development .
Case Study: Library Screening
A combinatorial library of spiro[pyrrolidine-2,3'-oxindole] compounds was synthesized and screened for biological activity. This approach allows for the identification of lead compounds with desired pharmacological profiles, facilitating the rational design of new therapeutic agents .
Material Science Applications
Beyond medicinal uses, spiro[pyrrolidine-2,2-adamantane] derivatives have potential applications in materials science. Their unique structural features may be exploited in:
- Optoelectronics : The ability to modify electronic properties makes these compounds suitable for use in devices like organic light-emitting diodes (OLEDs) and solar cells.
- Chemical Sensors : Their reactivity can be harnessed for developing biosensors or chemical sensors that detect specific analytes .
Mechanism of Action
The mechanism of action of Spiro[pyrrolidine-2,2-adamantane] involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit the replication of viruses by binding to viral proteins and preventing their function . In neurological applications, it may interact with receptors in the brain, modulating their activity and providing therapeutic effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Properties :
- Antiviral Activity: Demonstrates efficacy against influenza A virus (IAV) and human immunodeficiency virus (HIV) in vitro, with EC50 values comparable to first-line antivirals like amantadine .
- Mechanism : Binds to viral proteins (e.g., influenza M2) and disrupts membrane bilayers, impairing viral entry or replication .
- Synthetic Accessibility : Synthesized via spirocyclization reactions, with modifications at the pyrrolidine C-5 position optimizing bioactivity .
Comparison with Similar Compounds
Structural Analogs: Spiroadamantane Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects : The C-5 methyl group on Spiro[pyrrolidine-2,2-adamantane] enhances binding to influenza H2N2 strains, whereas N-substituted hydantoins in imidazolidine analogs prioritize antimicrobial over antiviral activity .
- Membrane Interaction : Spiro[pyrrolidine-2,2-adamantane] exhibits stronger membrane perturbation than amantadine (ΔTm = 4.2°C vs. 2.8°C in DSC studies), attributed to its bulkier adamantane core .
Functional Analogs: Adamantane-Based Antivirals
Table 2: Pharmacological Comparison with Amantadine
| Parameter | Spiro[pyrrolidine-2,2-adamantane] | Amantadine |
|---|---|---|
| Target | Influenza M2, HIV proteins | Influenza M2 |
| EC50 (IAV) | 0.5–2.0 µM | 1.0–5.0 µM |
| Lipophilicity (logP) | 3.8 | 2.1 |
| Resistance Profile | Lower propensity for resistance | High resistance in H3N2 |
| Toxicity | Moderate (CC50 > 50 µM) | Neurotoxic at >10 µM |
Key Insights :
- Enhanced Selectivity : The spiro architecture reduces off-target effects compared to amantadine, which interacts broadly with neuronal ion channels .
- Synergistic Potential: Molecular dynamics (MD) simulations reveal Spiro[pyrrolidine-2,2-adamantane] stabilizes M2 helices more effectively than amantadine, suggesting utility in combination therapies .
Pyrrolidine-Based Antivirals
Table 3: Comparison with Pyrrolidine-2,3-diones
| Compound | Bioactivity | Solubility (mg/mL) | Key Limitation |
|---|---|---|---|
| Spiro[pyrrolidine-2,2-adamantane] | Broad-spectrum antiviral | 0.12 | Moderate cytotoxicity |
| Pyrrolidine-2,3-dione | Antimicrobial, biofilm inhibition | 0.05 | Poor aqueous solubility |
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for spiro[pyrrolidine-2,2-adamantane], and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions using pyrrolidine and adamantane precursors. A key approach employs nitrone intermediates, where spiro[pyrrolidine-2,2-adamantane] nitrones are synthesized via condensation of adamantane ketones with hydroxylamine derivatives under reflux in ethanol . Protecting groups, such as tert-butoxycarbonyl (Boc), are critical to prevent side reactions during functionalization . Yields (~50–70%) depend on solvent choice (e.g., ethanol vs. acetic acid) and temperature control .
Q. How can conformational analysis of spiro[pyrrolidine-2,2-adamantane] be performed to assess ring puckering and steric effects?
- Methodological Answer : X-ray crystallography and computational methods (e.g., density functional theory, DFT) are used to analyze puckering amplitudes and phase angles. Cremer-Pople parameters quantify nonplanar distortions in the pyrrolidine ring, while adamantane’s rigidity simplifies steric analysis . Molecular dynamics (MD) simulations further reveal dynamic conformational changes in solution, which correlate with bioactivity .
Q. What in vitro assays are recommended to evaluate the anti-influenza activity of spiro[pyrrolidine-2,2-adamantane] derivatives?
- Methodological Answer : Cytopathic effect (CPE) reduction assays in Madin-Darby canine kidney (MDCK) cells infected with influenza A/H3N2 are standard. Derivatives are tested at non-toxic concentrations (e.g., 10–100 µM), with EC₅₀ values calculated via dose-response curves. Positive controls (e.g., amantadine) and cytotoxicity assays (e.g., MTT) ensure specificity .
Q. Which analytical techniques are most effective for characterizing spiro[pyrrolidine-2,2-adamantane] derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) resolves stereochemistry and substituent positions, while differential scanning calorimetry (DSC) identifies phase transitions and stability. High-resolution mass spectrometry (HRMS) confirms molecular weights, and circular dichroism (CD) is used for chiral derivatives .
Advanced Research Questions
Q. How can synthetic strategies be optimized to enhance the antiviral potency of spiro[pyrrolidine-2,2-adamantane] derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrolidine nitrogen improves binding to viral M2 proton channels. Structure-activity relationship (SAR) studies guided by molecular docking identify critical interactions (e.g., hydrogen bonding with His37). Parallel synthesis of derivatives with varied substituents (e.g., alkyl, aryl) enables systematic potency screening .
Q. What biophysical techniques elucidate the interaction of spiro[pyrrolidine-2,2-adamantane] with lipid bilayers?
- Methodological Answer : Fluorescence anisotropy and surface plasmon resonance (SPR) measure membrane insertion kinetics. MD simulations reveal preferential localization near lipid headgroups, disrupting bilayer integrity. Comparative studies with amantadine show spiro derivatives induce less membrane fluidity perturbation, suggesting lower toxicity .
Q. How can computational modeling integrate with experimental data to predict spiro[pyrrolidine-2,2-adamantane] bioactivity?
- Methodological Answer : Free-energy perturbation (FEP) calculations quantify binding affinities to viral targets (e.g., influenza M2). DFT optimizes transition states in synthetic pathways, predicting regioselectivity. Hybrid QM/MM simulations model reaction mechanisms, validated by experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies address low yields in spiro[pyrrolidine-2,2-adamantane] synthesis due to stereochemical complexity?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during cyclization. Asymmetric catalysis (e.g., Ag-catalyzed 1,3-dipolar cycloaddition) achieves enantioselectivity >90% ee. Microwave-assisted synthesis reduces reaction times and improves purity .
Q. How do structural modifications of spiro[pyrrolidine-2,2-adamantane] impact resistance profiles in viral strains?
- Methodological Answer : Resistance is assessed via serial passage of influenza in the presence of derivatives. Sequencing viral genomes identifies mutations (e.g., S31N in M2). Derivatives with bulkier substituents (e.g., adamantyl-ethyl groups) maintain efficacy against resistant strains by engaging alternative binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
